Isopentyl pyrophosphate

Catalog No.
S1489368
CAS No.
M.F
C5H14O7P2
M. Wt
248.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentyl pyrophosphate

Product Name

Isopentyl pyrophosphate

IUPAC Name

3-methylbutyl phosphono hydrogen phosphate

Molecular Formula

C5H14O7P2

Molecular Weight

248.11 g/mol

InChI

InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8)

InChI Key

IPFXNYPSBSIFOB-UHFFFAOYSA-N

SMILES

CC(C)CCOP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC(C)CCOP(=O)(O)OP(=O)(O)O
  • Steroids: Cholesterol, the primary component of cell membranes, and other hormones like cortisol and testosterone.
  • Dolichols: Involved in protein glycosylation, a process essential for protein folding and function.
  • Isoprenylated proteins: Proteins modified with isoprenoid groups, crucial for membrane association and signaling.
  • Hopanoids: Found in bacteria, thought to play a role in membrane stability and signaling.
  • Ubiquinones (Coenzyme Q): Essential electron carriers in the mitochondrial respiratory chain, responsible for cellular energy production.
  • Plant pigments: Carotenoids, responsible for light absorption and photosynthesis, and phytol, a component of chlorophyll.

Research Applications of IPP:

  • Understanding metabolic pathways: Researchers utilize IPP as a marker for studying the mevalonate pathway and its regulation. By analyzing IPP levels in different tissues or under various conditions, they can assess the activity of this pathway and its potential role in specific diseases.
  • Developing new drugs: IPP serves as a target molecule for developing drugs that inhibit the mevalonate pathway. This approach has been successful in treating various cancers and cholesterol-related diseases, such as statins which target an enzyme upstream of IPP production.
  • Investigating plant development: Studying IPP in plants helps researchers understand the biosynthesis of essential plant metabolites like carotenoids and chlorophyll. This knowledge can contribute to developing strategies for improving crop productivity and stress tolerance.
  • Exploring microbial physiology: Researchers study IPP in microbes to understand their growth, development, and virulence. Manipulating IPP levels can potentially lead to the development of novel antimicrobials by targeting essential pathways in these organisms.

Isopentyl pyrophosphate, also known as isopentenyl diphosphate, is a crucial isoprenoid precursor involved in the biosynthesis of various terpenes and terpenoids. It serves as an intermediate in both the classical mevalonate pathway and the non-mevalonate (MEP) pathway for isoprenoid precursor biosynthesis. Isopentyl pyrophosphate is formed from acetyl-CoA through the mevalonate pathway and can also be synthesized via the MEP pathway, which is prevalent in many bacteria and plants .

Isopentyl pyrophosphate participates in several key reactions:

  • Formation of Dimethylallyl Pyrophosphate: Isopentyl pyrophosphate is isomerized to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.
  • Condensation Reactions: It undergoes head-to-tail condensation with dimethylallyl pyrophosphate to form geranyl pyrophosphate. Further addition of another isopentyl pyrophosphate unit leads to farnesyl pyrophosphate, a precursor for sterols, dolichols, carotenoids, and ubiquinones .

Isopentyl pyrophosphate plays a significant role in cellular metabolism. It is involved in:

  • Isoprenoid Synthesis: As a building block for various essential metabolites, including cholesterol and other sterols.
  • Protein Modification: Serving as a substrate for protein farnesylation and geranylgeranylation, which are critical for membrane localization and function of certain proteins .

Isopentyl pyrophosphate can be synthesized through multiple pathways:

  • Mevalonate Pathway:
    • Acetyl-CoA → Mevalonate → Isopentenyl Pyrophosphate
    • This pathway is ATP-dependent and involves several enzymatic steps.
  • Non-Mevalonate Pathway (MEP Pathway):
    • Starts from 1-deoxy-D-xylulose-5-phosphate and involves enzymes like HMB-PP reductase to produce isopentyl pyrophosphate from 4-hydroxy-3-methyl-but-2-enyl pyrophosphate .
  • Chemical Synthesis:
    • Isopentyl pyrophosphate can also be synthesized from isopentenol through a series of

Isopentyl pyrophosphate has several applications:

  • Biotechnology: Used in synthetic biology for engineering metabolic pathways to produce terpenes and biofuels.
  • Pharmaceuticals: Acts as a precursor for drugs targeting isoprenoid biosynthesis pathways, which are important for treating diseases like cancer .
  • Agriculture: Potential use in developing plant growth regulators due to its role in terpene biosynthesis.

Research has indicated that isopentyl pyrophosphate interacts with various enzymes involved in its metabolic pathways. For instance:

  • It serves as a substrate for enzymes such as farnesyl diphosphate synthase, which catalyzes its condensation with allylic substrates.
  • Studies have shown that it can influence enzyme activity and regulation within the mevalonate and MEP pathways .

Isopentyl pyrophosphate shares structural similarities with several other compounds involved in isoprenoid biosynthesis. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
Dimethylallyl PyrophosphateSimilar backboneIsomer of isopentyl pyrophosphate; directly involved in forming geranyl pyrophosphate.
Farnesyl PyrophosphateLonger carbon chainPrecursor to squalene and sterols; key role in cholesterol biosynthesis.
Geranylgeranyl PyrophosphateExtended chainInvolved in post-translational modifications of proteins; critical for cell signaling.
4-Hydroxy-3-Methylbut-2-Enyl PyrophosphateIntermediate formKey intermediate in the MEP pathway leading to the formation of isoprenoids.

Isopentyl pyrophosphate's unique position as both an intermediate and a precursor sets it apart from these compounds, emphasizing its central role in various biosynthetic pathways .

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

248.02147678 g/mol

Monoisotopic Mass

248.02147678 g/mol

Heavy Atom Count

14

Wikipedia

Isopentyl Pyrophosphate

Dates

Modify: 2024-04-14

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